
1-(3-Aminopropanoyl)piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminopropanoyl)piperidin-4-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopropanoyl)piperidin-4-one typically involves the reaction of piperidin-4-one with 3-aminopropanoic acid or its derivatives. One common method includes the use of protecting groups to selectively protect the primary amine, followed by proton abstraction and subsequent reaction with 3-aminopropanoic acid . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like Rh(COD)(DPPB)BF4 .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve multistep synthesis processes that include the use of protecting groups, selective proton abstraction, and catalytic reactions. The use of recyclable protecting groups and efficient catalysts is crucial for industrial-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Aminopropanoyl)piperidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, amines, and various substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
1-(3-Aminopropanoyl)piperidin-4-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(3-Aminopropanoyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-(3-Aminopropanoyl)piperidin-4-one include:
1-(3-Aminopropyl)piperidin-4-ol: This compound has a similar structure but contains a hydroxyl group instead of a carbonyl group.
Piperidine derivatives: Various piperidine derivatives with different substituents on the piperidine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
87976-85-0 |
|---|---|
Fórmula molecular |
C8H14N2O2 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
1-(3-aminopropanoyl)piperidin-4-one |
InChI |
InChI=1S/C8H14N2O2/c9-4-1-8(12)10-5-2-7(11)3-6-10/h1-6,9H2 |
Clave InChI |
LBISDWUFPMCWOU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1=O)C(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methylbenzo[b]thiophen-2-amine](/img/structure/B13650002.png)
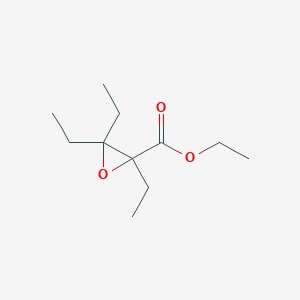
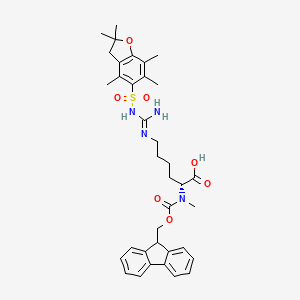
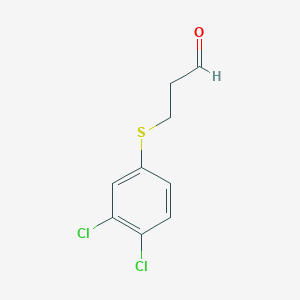
![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13650034.png)

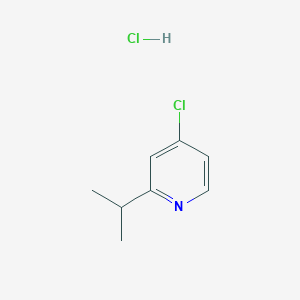
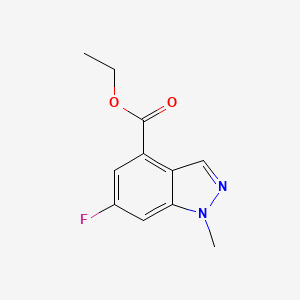



![6-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13650076.png)
![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650098.png)

